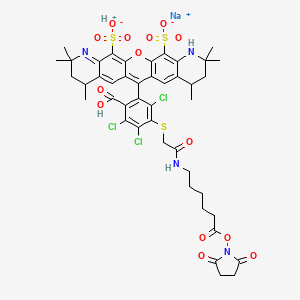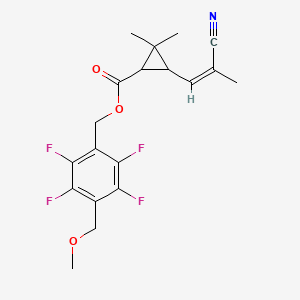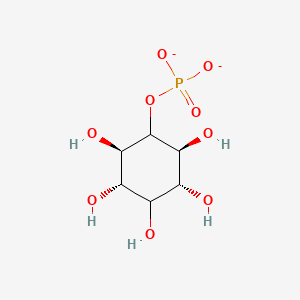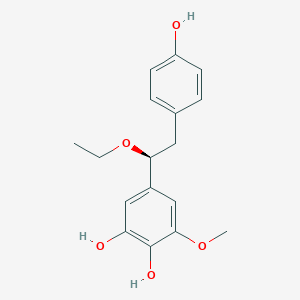
Dendrocandin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dendrocandin D is a diphenylethane that is 1,2-dihydrostilbene substituted by hydroxy groups at positions 3, 4 and 4', a methoxy group at position 5 and an ethoxy group at alpha-position (the S stereoisomer). It is isolated from the stems of Dendrobium candidum and exhibits antioxidant activity. It has a role as a metabolite and a radical scavenger. It is a member of catechols, a diphenylethane and a member of methoxybenzenes. It derives from a hydride of a 1,2-dihydrostilbene.
科学的研究の応用
Anticancer Potential
Dendrocandins, including Dendrocandin D, have shown promising potential in anticancer research. A study synthesized a dendrocandin analogue and evaluated its cytotoxicity against various human cancer cells. The compound demonstrated potent cytotoxicity, suggesting its potential as an anticancer agent (Yan et al., 2021).
Neurotrophic Effects
Research on dendrocandins has also revealed their neurotrophic effects. A study on Dendrobium officinale, which contains dendrocandins, found that certain compounds in the plant promote neurite outgrowth. This indicates a potential health function for neurological applications (Yang et al., 2015).
Antioxidant Activity
This compound, along with other bibenzyl derivatives from Dendrobium candidum, has shown significant antioxidant activity. These compounds exhibited potent radical scavenging abilities, indicating their potential as antioxidants (Li et al., 2009).
Hypoglycemic and Antioxidant Activities
Further studies on Dendrobium species, related to dendrocandins, have shown that some compounds exhibit hypoglycemic and antioxidant activities. This suggests potential applications in managing blood sugar levels and combating oxidative stress (Zhu et al., 2020).
Anti-Aging Properties
This compound is also studied for its anti-aging properties. Research on Dendrobium nobile, containing related compounds, highlighted its use in traditional Chinese medicine for age-related diseases. These studies suggest a role in combating aging and age-related diseases (Nie et al., 2020).
特性
分子式 |
C17H20O5 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
5-[(1S)-1-ethoxy-2-(4-hydroxyphenyl)ethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C17H20O5/c1-3-22-15(8-11-4-6-13(18)7-5-11)12-9-14(19)17(20)16(10-12)21-2/h4-7,9-10,15,18-20H,3,8H2,1-2H3/t15-/m0/s1 |
InChIキー |
HVAKNTVYDOBJET-HNNXBMFYSA-N |
異性体SMILES |
CCO[C@@H](CC1=CC=C(C=C1)O)C2=CC(=C(C(=C2)OC)O)O |
正規SMILES |
CCOC(CC1=CC=C(C=C1)O)C2=CC(=C(C(=C2)OC)O)O |
同義語 |
dendrocandin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



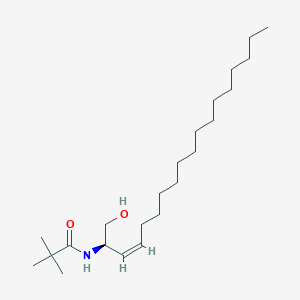
![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)

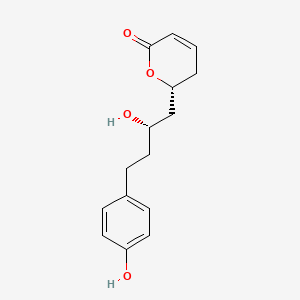

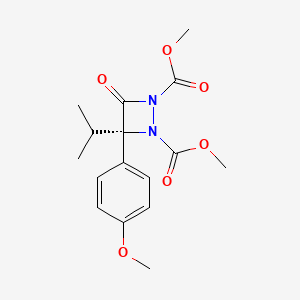
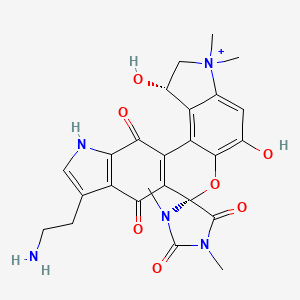
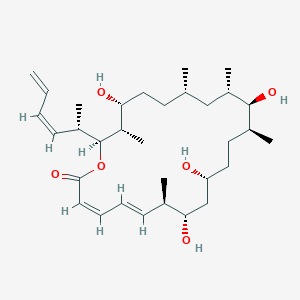
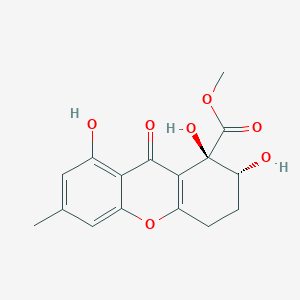
![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
